molecular formula C6H12ClNO B1381179 2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride CAS No. 1780693-48-2

2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride

Cat. No. B1381179
CAS RN: 1780693-48-2
M. Wt: 149.62 g/mol
InChI Key: LUTVSQCTGHUTOO-UHFFFAOYSA-N
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Description

“2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride” is a chemical compound with the CAS Number: 1780693-48-2 . It has a molecular weight of 149.62 .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C6H11NO.ClH/c8-6-2-5-1-4 (6)3-7-5;/h4-8H,1-3H2;1H . This code provides a specific representation of the molecule’s structure.

Advantages and Limitations for Lab Experiments

ABH is a versatile molecule and is relatively easy to synthesize. Additionally, it is relatively stable and can be stored for extended periods of time. However, the reaction of ABH with other molecules is often slow and the yields of the reaction can be low. Additionally, ABH is a chiral compound and the yields of the reaction can be affected by the enantiomeric purity of the starting materials.

Future Directions

There are many potential future directions for the use of ABH. These include its use in the synthesis of more complex heterocyclic compounds, its use as a catalyst in asymmetric synthesis, its use as a chiral ligand in the synthesis of enantiomerically pure compounds, and its use in drug discovery. Additionally, further research is needed to better understand the biochemical and physiological effects of ABH, as well as its potential therapeutic applications.

Synthesis Methods

ABH can be synthesized through several methods, including the Mitsunobu reaction, the Ugi reaction, the Passerini reaction, and the Biginelli reaction. The Mitsunobu reaction involves the reaction of an alcohol with a phosphine and an aldehyde or ketone in the presence of a base. The Ugi reaction is a multicomponent reaction that combines four components, an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide, to form a bicyclic compound. The Passerini reaction is a three-component reaction that involves a carboxylic acid, an amine, and an aldehyde or ketone. The Biginelli reaction is a three-component reaction that involves a carboxylic acid, an aldehyde or ketone, and an urea or thiourea.

Scientific Research Applications

ABH has found a wide range of applications in scientific research. It has been used as a building block in organic synthesis, as a catalyst in asymmetric synthesis, and as a tool in drug discovery. ABH has also been used in the synthesis of heterocyclic compounds and in the synthesis of other bicyclic compounds. Additionally, ABH has been used as a chiral catalyst in the synthesis of chiral compounds and as a chiral ligand in the synthesis of enantiomerically pure compounds.

Safety and Hazards

The safety information available indicates that “2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride” has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively.

properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-8H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTVSQCTGHUTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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